molecular formula C29H33N7O2 B12471983 N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide

Cat. No.: B12471983
M. Wt: 511.6 g/mol
InChI Key: VBWDFKLXSDOXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide is a complex organic compound characterized by its unique structure, which includes a triazine core and multiple aromatic amine groups

Properties

Molecular Formula

C29H33N7O2

Molecular Weight

511.6 g/mol

IUPAC Name

2-[[4,6-bis(3,5-dimethylanilino)-1,3,5-triazin-2-yl]amino]-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C29H33N7O2/c1-17-11-18(2)14-23(13-17)32-28-34-27(35-29(36-28)33-24-15-19(3)12-20(4)16-24)30-21(5)26(37)31-22-7-9-25(38-6)10-8-22/h7-16,21H,1-6H3,(H,31,37)(H3,30,32,33,34,35,36)

InChI Key

VBWDFKLXSDOXKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC=C(C=C3)OC)NC4=CC(=CC(=C4)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and aromatic amines. The subsequent steps involve the introduction of the alaninamide moiety through amide bond formation reactions. Common reagents used in these reactions include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), along with catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The aromatic amine groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different oxidation states.

    Substitution: The triazine core can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug design and development.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide involves its interaction with specific molecular targets. The triazine core can form hydrogen bonds and π-π interactions with target molecules, while the aromatic amine groups can participate in electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-tris(4-aminophenyl)-1,3,5-triazine: This compound shares the triazine core but has different substituents, leading to distinct chemical and biological properties.

    4-(4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)benzene-1,3-diol: Another triazine derivative with different functional groups, used in different applications.

Uniqueness

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.